1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole
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Overview
Description
1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole is a synthetic organic compound belonging to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole typically involves the following steps:
Formation of the imidazole ring: This can be achieved through the cyclization of appropriate precursors such as glyoxal and ammonia or through the use of amido-nitriles under nickel-catalyzed conditions.
Attachment of the 2,5-dimethylphenyl group: This step often involves a Suzuki-Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds.
Addition of the hexyl chain: This can be done through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reagents are selected to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides under specific conditions.
Reduction: Reduction reactions can target the imidazole ring or the attached phenyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring or the imidazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring or the imidazole nitrogen atoms.
Scientific Research Applications
1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions involving imidazole derivatives.
Industry: It can be used in the production of agrochemicals, dyes, and other functional materials.
Mechanism of Action
The mechanism of action of 1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzymatic activities and biological processes. Additionally, the phenyl and hexyl groups may influence the compound’s lipophilicity and membrane permeability, enhancing its biological activity .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: The parent compound with a simple imidazole ring.
2-Phenylimidazole: An imidazole derivative with a phenyl group attached to the ring.
2,4,5-Trisubstituted imidazoles: Compounds with various substituents on the imidazole ring, offering different chemical and biological properties.
Uniqueness
1-[2-(2,5-Dimethylphenyl)hexyl]-1H-imidazole is unique due to its specific substitution pattern, which combines the properties of the imidazole ring with the steric and electronic effects of the 2,5-dimethylphenyl group and the hexyl chain. This combination can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
CAS No. |
61055-86-5 |
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Molecular Formula |
C17H24N2 |
Molecular Weight |
256.4 g/mol |
IUPAC Name |
1-[2-(2,5-dimethylphenyl)hexyl]imidazole |
InChI |
InChI=1S/C17H24N2/c1-4-5-6-16(12-19-10-9-18-13-19)17-11-14(2)7-8-15(17)3/h7-11,13,16H,4-6,12H2,1-3H3 |
InChI Key |
XLOXXBNLDJQPPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CN1C=CN=C1)C2=C(C=CC(=C2)C)C |
Origin of Product |
United States |
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